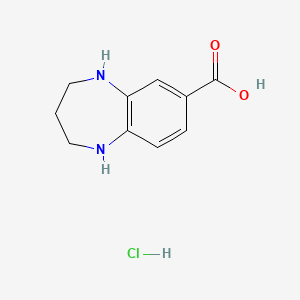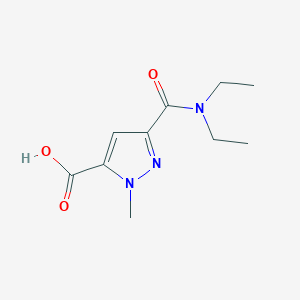
3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid (DECPMPCA) is an organic compound that is widely used in scientific research and laboratory experiments. DECPMPCA is a white, crystalline solid with a melting point of 131-132 °C and a boiling point of 265-266 °C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. DECPMPCA is a versatile compound, with a wide range of applications in scientific research, laboratory experiments, and drug synthesis.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid falls within the broader category of pyrazole derivatives, which are significant for the synthesis of heterocyclic compounds. Pyrazoles serve as building blocks for a wide range of biologically active and heterocyclic compounds, including pyrazolines. These compounds have been extensively researched for their diverse biological activities and synthetic applicability. For instance, pyrazole carboxylic acid derivatives are notable for their antimicrobial, anticancer, and anti-inflammatory properties. They are pivotal in the synthesis of various classes of heterocyclic compounds and dyes, demonstrating their versatility and importance in medicinal chemistry and organic synthesis (A. Cetin, 2020).
Anticancer Agent Development
The application of pyrazole derivatives in anticancer agent development is significant. Knoevenagel condensation products, including those related to pyrazole compounds, have shown remarkable anticancer activity. These compounds target various cancer markers, demonstrating the potential of pyrazole derivatives in the development of novel anticancer agents. This highlights the importance of pyrazole-based compounds in drug discovery and their contribution to developing new therapeutic agents for cancer treatment (Ramya Tokala, Darshana Bora, N. Shankaraiah, 2022).
Biocatalyst Inhibition
In the context of biocatalysis, carboxylic acids, including pyrazole-5-carboxylic acid derivatives, have been studied for their inhibitory effects on various enzymes. Understanding these interactions is crucial for developing biocatalytic processes and optimizing microbial strains for industrial applications. These insights into enzyme inhibition by carboxylic acids can inform metabolic engineering strategies to enhance microbial resistance to these compounds, which is essential for bioproduction processes (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).
Multicomponent Reactions
The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) is an area of growing interest in pharmaceutical chemistry. MCRs offer a potent, atom-efficient method for constructing pyrazole moieties, which are key components in many biologically active molecules. Recent advances in MCRs have facilitated the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant properties, among others. This approach underscores the significance of pyrazole derivatives in the discovery and development of new drugs and biologically active compounds (Diana Becerra, R. Abonía, J. Castillo, 2022).
Propiedades
IUPAC Name |
5-(diethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-13(5-2)9(14)7-6-8(10(15)16)12(3)11-7/h6H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTDZSXJNQXZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


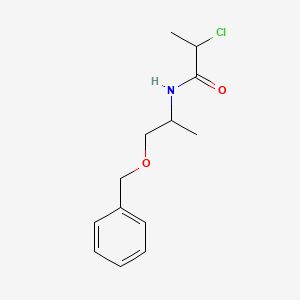

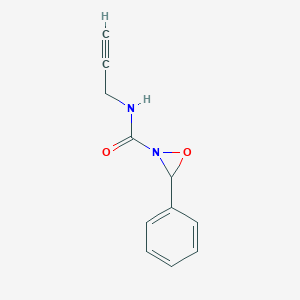


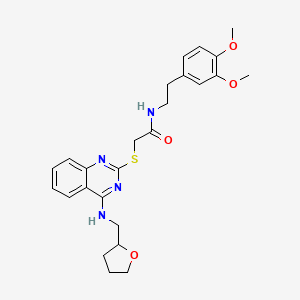

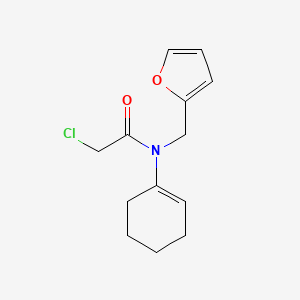

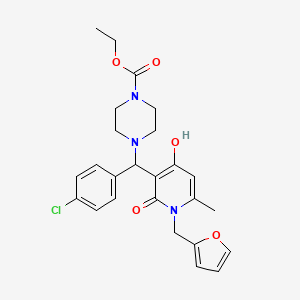
![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)
![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)
